3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-
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Overview
Description
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a butenone backbone with a sulfinyl group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- typically involves the reaction of 3-buten-2-one with a sulfinylating agent in the presence of a catalyst. Commonly used sulfinylating agents include sulfinyl chlorides or sulfinyl esters. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end-use application. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 3-methyl-4-phenyl-: Similar structure but lacks the sulfinyl group.
4-Phenyl-3-buten-2-one: Another related compound with a phenyl group but different substitution pattern.
Uniqueness
The presence of the sulfinyl group in 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- imparts unique chemical and biological properties, distinguishing it from other similar compounds
Properties
CAS No. |
503565-88-6 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-[(R)-(4-methylphenyl)sulfinyl]but-3-en-2-one |
InChI |
InChI=1S/C11H12O2S/c1-3-10(12)8-14(13)11-6-4-9(2)5-7-11/h3-7H,1,8H2,2H3/t14-/m1/s1 |
InChI Key |
NIBHQTMLDUKGPZ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C=C |
Origin of Product |
United States |
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